molecular formula C18H16N2O2 B3849300 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione

3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione

Cat. No. B3849300
M. Wt: 292.3 g/mol
InChI Key: PGTPQZUIJUIRIU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione is a chemical compound with a complex molecular structure. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione involves the formation of a complex with metal ions, which results in a change in its fluorescence properties. The compound can also generate singlet oxygen upon irradiation with light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione are dependent on its interaction with metal ions and its ability to generate singlet oxygen. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione. One area of interest is the development of new applications for the compound in the field of photodynamic therapy. Another direction is the investigation of its potential as an antioxidant agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore its toxicity and safety profile in vivo.
In conclusion, 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione is a versatile compound with potential applications in various scientific fields. Its unique properties and mechanism of action make it a valuable tool for researchers investigating metal ion detection, photodynamic therapy, and oxidative stress-related diseases. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.

properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]isoquinoline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)11-16-17(21)14-5-3-4-6-15(14)18(22)19-16/h3-11H,1-2H3,(H,19,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTPQZUIJUIRIU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]isoquinoline-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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